

# Thermochemical Data for 3-Dodecanol: A Methodological and Comparative Guide

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## Compound of Interest

Compound Name: 3-Dodecanol

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## Abstract

This technical guide provides a comprehensive overview of the thermochemical data landscape for **3-dodecanol**. Recognizing the scarcity of published experimental data for this specific secondary fatty alcohol, this document establishes a robust framework for its characterization. It details the primary experimental and computational methodologies required to determine its core thermochemical properties, including enthalpy of formation, heat capacity, and enthalpies of phase transitions. To provide a valuable and immediate point of reference for researchers, this guide presents a detailed analysis of the well-documented thermochemical data for the structural isomer, 1-dodecanol. By juxtaposing the established data for the primary alcohol with the methodologies to procure data for the secondary alcohol, this guide serves as a critical resource for professionals in chemical engineering, materials science, and drug development, enabling accurate modeling, process optimization, and formulation design.

## Introduction: The Significance of Positional Isomerism in Fatty Alcohols

**3-Dodecanol** (C<sub>12</sub>H<sub>26</sub>O, CAS: 10203-30-2) is a 12-carbon secondary fatty alcohol, a structural isomer of the more extensively studied 1-dodecanol.<sup>[1]</sup> Fatty alcohols are foundational components in a vast array of applications, from surfactants and emulsifiers in cosmetics and pharmaceuticals to phase-change materials for thermal energy storage and as precursors for lubricants and polymers.<sup>[2][3]</sup>

The precise thermochemical properties of these molecules are paramount for process design, safety analysis, and predicting material behavior. Properties such as the enthalpy of formation dictate the energy released during chemical reactions, while heat capacity and enthalpies of fusion and vaporization are critical for heat transfer calculations and modeling phase behavior. [4]

The position of the hydroxyl group along the alkyl chain significantly influences intermolecular interactions, particularly hydrogen bonding, which in turn alters the macroscopic thermochemical properties. This guide addresses the current gap in readily available experimental data for **3-dodecanol** by outlining the definitive methods for its determination and leveraging the known data of its primary isomer, 1-dodecanol, as a comparative benchmark.

Table 1: Fundamental Physicochemical Properties of Dodecanol Isomers

Property	3-Dodecanol	1-Dodecanol	Source(s)
Molecular Formula	C <sub>12</sub> H <sub>26</sub> O	C <sub>12</sub> H <sub>26</sub> O	[1][5][6]
Molecular Weight	186.33 g/mol	186.33 g/mol	[1][5][6]
CAS Number	10203-30-2	112-53-8	[1][6]
Melting Point	~12-25 °C	24 °C (297 K)	[1][7]
Boiling Point	Not specified	259 °C (532 K)	[7]

Note: A range is provided for the melting point of **3-Dodecanol** due to differing values reported in chemical databases.

## Methodologies for Thermochemical Characterization

The determination of thermochemical data is grounded in two synergistic approaches: direct experimental measurement and high-accuracy computational modeling.

### Experimental Determination

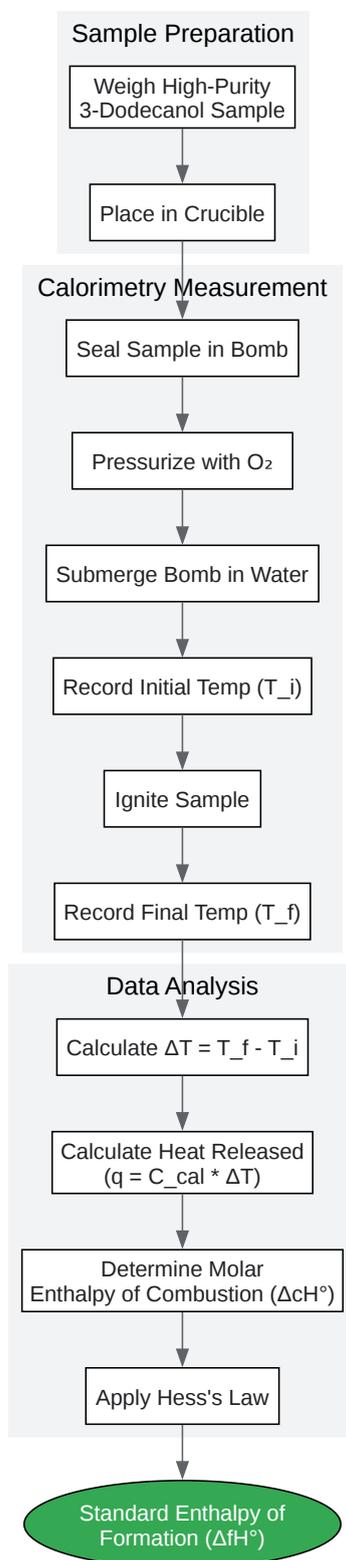
The standard enthalpy of formation ( $\Delta_f H^\circ$ ) is most authoritatively determined by measuring the enthalpy of combustion ( $\Delta_c H^\circ$ ) using a bomb calorimeter. The causality is rooted in Hess's Law: by measuring the heat released from a complete combustion reaction with known products ( $\text{CO}_2$  and  $\text{H}_2\text{O}$ ), and knowing the standard enthalpies of formation for these products, the enthalpy of formation of the reactant can be calculated.

#### Protocol for Bomb Calorimetry of **3-Dodecanol**:

- **Sample Preparation:** A precise mass (typically 0.5-1.0 g) of high-purity (>99%) **3-dodecanol** is placed in a crucible within the calorimeter's sealed "bomb."
- **Pressurization:** The bomb is purged and then filled with excess pure oxygen to approximately 30 atm to ensure complete combustion.
- **Immersion:** The sealed bomb is submerged in a precisely known mass of water in a thermally insulated container (the calorimeter).
- **Equilibration & Ignition:** The system is allowed to reach thermal equilibrium. The initial temperature is recorded. The sample is then ignited via an electrical fuse.
- **Temperature Monitoring:** The temperature of the water is meticulously recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Calculation:**
  - The total heat released ( $q_{\text{total}}$ ) is calculated from the observed temperature change ( $\Delta T$ ) and the pre-determined heat capacity of the calorimeter system ( $C_{\text{cal}}$ ).
  - Corrections are applied for the ignition energy and any side reactions (e.g., formation of nitric acid from residual  $\text{N}_2$ ).
  - The enthalpy of combustion ( $\Delta_c H^\circ$ ) is calculated on a molar basis.[\[8\]](#)[\[9\]](#)[\[10\]](#)
  - Using Hess's Law,  $\Delta_f H^\circ$  is derived from the combustion reaction:  $\text{C}_{12}\text{H}_{26}\text{O}(\text{l}) + 18\text{O}_2(\text{g}) \rightarrow 12\text{CO}_2(\text{g}) + 13\text{H}_2\text{O}(\text{l})$   
 $\Delta_f H^\circ[\text{C}_{12}\text{H}_{26}\text{O}] = 12 * \Delta_f H^\circ[\text{CO}_2] + 13 * \Delta_f H^\circ[\text{H}_2\text{O}] - \Delta_c H^\circ[\text{C}_{12}\text{H}_{26}\text{O}]$

#### ► **DOT Script for Combustion Calorimetry Workflow**

## Workflow for Enthalpy of Formation Determination



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Diagram of the experimental workflow for combustion calorimetry.

Differential Scanning Calorimetry (DSC) is the primary technique for measuring heat capacity ( $C_p$ ) as a function of temperature, as well as the enthalpies of phase transitions like fusion (melting,  $\Delta_{\text{fus}}H$ ) and crystallization.[11] The instrument measures the difference in heat flow required to increase the temperature of a sample and a reference pan at the same rate.

Protocol for DSC Analysis of **3-Dodecanol**:

- Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
- Sample Preparation: A small, precise mass (5-10 mg) of **3-dodecanol** is hermetically sealed in an aluminum pan. An empty, sealed pan is used as the reference.
- Thermal Program: The sample and reference are placed in the DSC cell and subjected to a controlled temperature program. A typical program would be:
  - Cool the sample to a low temperature (e.g.,  $-50\text{ }^{\circ}\text{C}$ ) to ensure it is fully solidified.
  - Heat at a constant rate (e.g.,  $10\text{ }^{\circ}\text{C}/\text{min}$ ) to a temperature above its expected melting point (e.g.,  $50\text{ }^{\circ}\text{C}$ ).
- Data Acquisition: The differential heat flow into the sample versus temperature is recorded.
  - Heat Capacity ( $C_p$ ): In regions with no phase transitions, the heat flow is directly proportional to the sample's heat capacity.
  - Enthalpy of Fusion ( $\Delta_{\text{fus}}H$ ): The melting of the sample appears as an endothermic peak. The area under this peak is integrated to determine the enthalpy of fusion.[12]

## Computational Determination

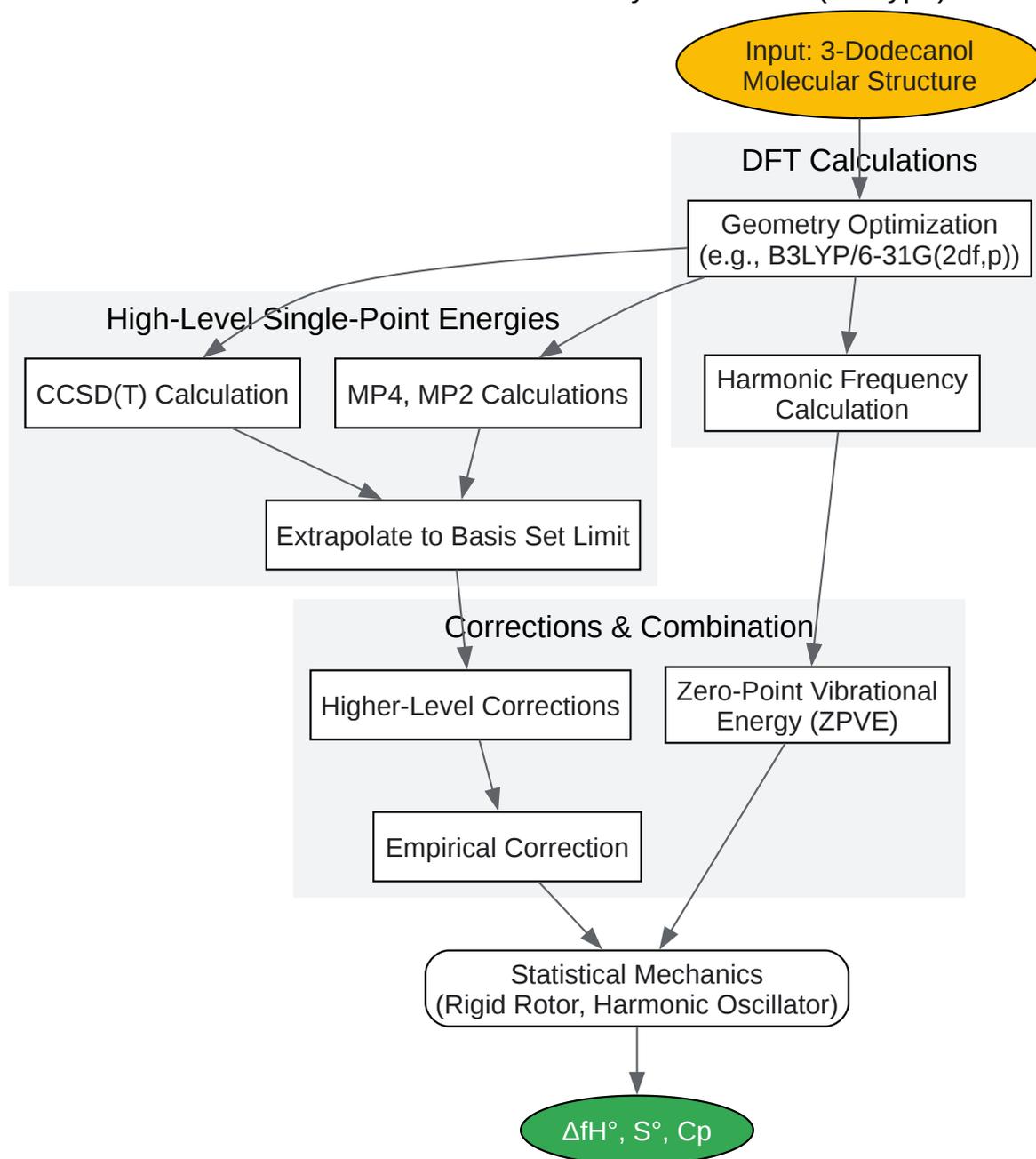
High-accuracy ab initio computational methods provide a powerful predictive tool for thermochemical data, especially when experimental data is unavailable. Composite methods like Gaussian-4 (G4) theory are designed to approximate high-level calculations with remarkable accuracy.[13]

The core principle involves calculating the total electronic energy of the molecule at its optimized geometry. This energy, combined with statistical mechanics calculations for thermal

contributions (vibrational, rotational, translational), yields the standard thermochemical properties.

► **DOT Script for Ab Initio Calculation Workflow**

## Workflow for Ab Initio Thermochemistry Calculation (G4-type)



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A representative workflow for G4-type computational thermochemistry.

## Comparative Data: Thermochemistry of 1-Dodecanol

In the absence of validated data for **3-dodecanol**, the data for its linear isomer, 1-dodecanol, provides the most relevant comparison. The shift of the hydroxyl group from the terminal (C1) position to an internal (C3) position is expected to introduce steric hindrance, weakening the packing efficiency in the solid state and potentially altering the extent of hydrogen bonding in the liquid phase.

Table 2: Key Thermochemical Data for Liquid 1-Dodecanol at 298.15 K (25 °C)

Property	Value	Units	Source(s)
Standard Enthalpy of Formation ( $\Delta_f H^\circ_{\text{liquid}}$ )	$-528.5 \pm 0.8$	kJ/mol	[14]
Standard Enthalpy of Combustion ( $\Delta_c H^\circ_{\text{liquid}}$ )	$-7950 \pm 10$	kJ/mol	[6]
Liquid Heat Capacity ( $C_{p,\text{liquid}}$ )	438.42	J/mol·K	[6][14]
Enthalpy of Fusion ( $\Delta_{\text{fus}} H$ )	40.31	kJ/mol	
Enthalpy of Vaporization ( $\Delta_{\text{vap}} H^\circ$ )	92.0	kJ/mol	[14][15]

Note: Data is sourced from the NIST Chemistry WebBook and associated cited literature.

## Discussion and Expected Trends for 3-Dodecanol

Based on established chemical principles, we can anticipate the thermochemical properties of **3-dodecanol** relative to 1-dodecanol:

- Enthalpy of Formation: Branched or secondary alcohols are generally slightly less stable (more positive or less negative  $\Delta_f H^\circ$ ) than their linear isomers. We would therefore predict

the  $\Delta_f H^\circ$  of **3-dodecanol** to be slightly less negative than -528.5 kJ/mol.

- **Enthalpy of Vaporization:** The hydroxyl group in **3-dodecanol** is more sterically hindered than in 1-dodecanol. This may lead to slightly weaker or less organized hydrogen bonding networks in the liquid phase, potentially resulting in a lower enthalpy of vaporization.[4]
- **Enthalpy of Fusion & Melting Point:** The disruption of linear chain packing caused by the internal hydroxyl group in **3-dodecanol** would likely lead to a less stable crystal lattice. This typically results in a lower enthalpy of fusion and a lower melting point, a trend supported by the available data in Table 1.
- **Heat Capacity:** The liquid heat capacity is related to the degrees of freedom available for storing thermal energy. Differences between the isomers are likely to be subtle but measurable, reflecting changes in rotational and vibrational modes due to the different molecular symmetry.

## Conclusion

While direct experimental thermochemical data for **3-dodecanol** remains to be comprehensively published, this guide establishes the authoritative experimental and computational pathways for its determination. Combustion calorimetry and Differential Scanning Calorimetry are the benchmark techniques for measuring enthalpy of formation, heat capacity, and phase transition energetics. Concurrently, ab initio methods like G4 theory offer a robust predictive framework.

The provided data for the structural isomer, 1-dodecanol, serves as an essential baseline for estimation and highlights the critical influence of hydroxyl group placement on the thermochemical behavior of fatty alcohols. For professionals engaged in modeling processes or developing formulations involving secondary alcohols, the application of the methodologies and comparative principles outlined herein is crucial for achieving scientific rigor and predictive accuracy.

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